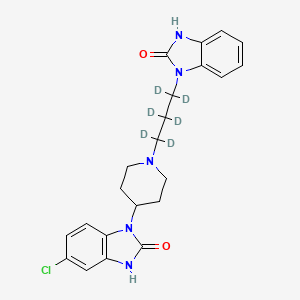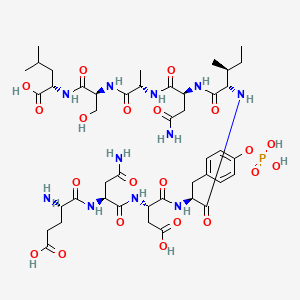
H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH, also known as phosphorylated tyrosine hydroxylase (pTH) peptide, is a synthetic peptide used in scientific research to study the mechanism of action and physiological effects of tyrosine hydroxylase. Tyrosine hydroxylase is an enzyme involved in the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The pTH peptide is synthesized using solid-phase peptide synthesis and has been found to be a useful tool in understanding the regulation of tyrosine hydroxylase activity.
作用機序
The pTH peptide acts as a substrate for protein kinases that H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OHe tyrosine hydroxylase. Phosphorylation of tyrosine hydroxylase by protein kinases increases the activity of the enzyme, leading to an increase in the production of neurotransmitters. The pTH peptide has been found to be a specific substrate for protein kinases that H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OHe tyrosine hydroxylase, making it a useful tool in studying the regulation of tyrosine hydroxylase activity.
Biochemical and Physiological Effects
The pTH peptide has been found to increase the activity of tyrosine hydroxylase in vitro and in vivo. In vitro studies have shown that the pTH peptide increases the H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OHion of tyrosine hydroxylase by protein kinases, leading to an increase in the activity of the enzyme. In vivo studies have shown that the pTH peptide can increase the production of dopamine in the brain, suggesting that it may have potential therapeutic applications in the treatment of dopamine-related disorders such as Parkinson's disease.
実験室実験の利点と制限
The pTH peptide has several advantages for use in lab experiments. It is a synthetic peptide, which means that it can be easily synthesized in large quantities with high purity. It is also a specific substrate for protein kinases that H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OHe tyrosine hydroxylase, making it a useful tool in studying the regulation of tyrosine hydroxylase activity. However, the pTH peptide has limitations in its use. It is a synthetic peptide, which means that it may not fully replicate the activity of endogenous tyrosine hydroxylase. It also has a H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OHed tyrosine residue at position 4, which may affect its activity in certain experiments.
将来の方向性
There are several future directions for research on the pTH peptide. One direction is to study the effects of the pTH peptide on other enzymes involved in the synthesis of neurotransmitters, such as aromatic L-amino acid decarboxylase. Another direction is to study the effects of the pTH peptide in animal models of dopamine-related disorders, such as Parkinson's disease. Additionally, the pTH peptide could be used to study the effects of other factors that regulate tyrosine hydroxylase activity, such as protein phosphatases. Overall, the pTH peptide is a useful tool in studying the regulation of tyrosine hydroxylase activity and has potential applications in the treatment of dopamine-related disorders.
合成法
The pTH peptide is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides in the laboratory. The process involves building the peptide chain one amino acid at a time on a solid support. The amino acids are added in a specific order, determined by the desired sequence of the peptide. The pTH peptide is synthesized with a H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OHed tyrosine residue at position 4, which is important for its activity in regulating tyrosine hydroxylase.
科学的研究の応用
The pTH peptide has been used in scientific research to study the regulation of tyrosine hydroxylase activity. Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine, norepinephrine, and epinephrine. The activity of tyrosine hydroxylase is regulated by a number of factors, including H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OHion by protein kinases. The pTH peptide has been found to be a useful tool in studying the regulation of tyrosine hydroxylase activity by protein kinases.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N11O21P/c1-6-20(4)35(43(70)52-26(15-31(46)57)38(65)48-21(5)36(63)54-30(18-56)42(69)53-29(44(71)72)13-19(2)3)55-41(68)25(14-22-7-9-23(10-8-22)76-77(73,74)75)50-40(67)28(17-34(61)62)51-39(66)27(16-32(47)58)49-37(64)24(45)11-12-33(59)60/h7-10,19-21,24-30,35,56H,6,11-18,45H2,1-5H3,(H2,46,57)(H2,47,58)(H,48,65)(H,49,64)(H,50,67)(H,51,66)(H,52,70)(H,53,69)(H,54,63)(H,55,68)(H,59,60)(H,61,62)(H,71,72)(H2,73,74,75)/t20-,21-,24-,25-,26-,27-,28-,29-,30-,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDNEFPXLIGMQF-IRRGQOHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N11O21P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1118.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

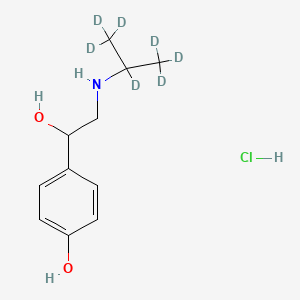
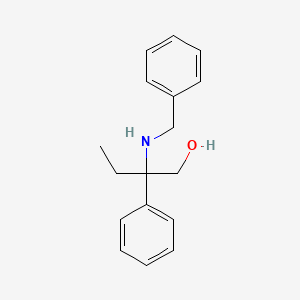
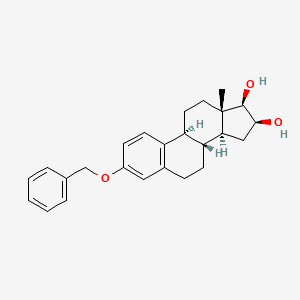
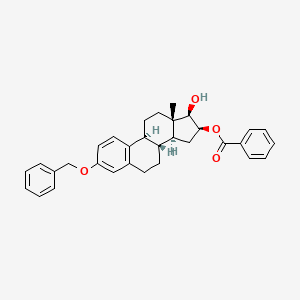
![Cyclopentanone, 2-[(2-hydroxyethyl)thio]-, oxime (9CI)](/img/no-structure.png)
![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)
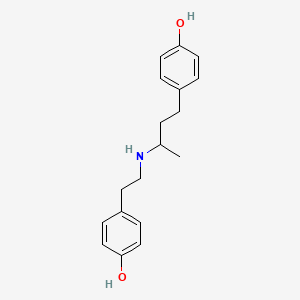

![3-Ethenyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)
![(2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)
![[(3-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588565.png)
![[(1-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588568.png)
